2-(3-fluoropyridin-4-yl)ethan-1-ol
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Overview
Description
2-(3-fluoropyridin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H8FNO and a molecular weight of 141.15 g/mol . It is a fluorinated pyridine derivative, which is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoropyridin-4-yl)ethan-1-ol typically involves the reaction of 3-fluoropyridine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the addition of the ethylene oxide to the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-fluoropyridin-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-fluoropyridin-4-yl)acetaldehyde or 2-(3-fluoropyridin-4-yl)acetic acid.
Reduction: Formation of 2-(3-fluoropyridin-4-yl)ethanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-fluoropyridin-4-yl)ethan-1-ol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-fluoropyridin-4-yl)ethan-1-ol involves its interaction with various molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The hydroxyl group can form hydrogen bonds, further influencing the compound’s biological activity .
Comparison with Similar Compounds
2-(3-fluoropyridin-4-yl)ethan-1-ol can be compared with other fluorinated pyridine derivatives such as:
- 2-(2-chloro-3-fluoropyridin-4-yl)ethan-1-ol
- 2-(6-fluoropyridin-3-yl)ethan-1-ol
These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The presence of different substituents can significantly alter their chemical reactivity and biological activity .
Properties
CAS No. |
381721-61-5 |
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Molecular Formula |
C7H8FNO |
Molecular Weight |
141.1 |
Purity |
95 |
Origin of Product |
United States |
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